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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335

In the landscape of preclinical cancer therapeutics, both ENMD-2076 Tartrate and Alisertib
(MLN8237) have emerged as promising inhibitors of Aurora A kinase, a key regulator of mitosis.
While both compounds target this critical cell cycle protein, their broader kinase activity profiles
and preclinical performance present distinct characteristics relevant to researchers and drug
developers. This guide provides an objective comparison based on available preclinical data.

Mechanism of Action: A Tale of Two Kinase
Inhibitors

ENMD-2076 is a multi-targeted kinase inhibitor with a dual mechanism of action, impacting
both cell proliferation and angiogenesis.[1][2] Its primary antiproliferative effect is driven by the
inhibition of Aurora A kinase.[1][2] Additionally, it targets several receptor tyrosine kinases
involved in angiogenesis, including VEGFRs and FGFRs.[1][2]

In contrast, Alisertib is a selective and potent inhibitor of Aurora A kinase.[3][4][5] Its
mechanism of action is primarily centered on disrupting the mitotic spindle assembly and
chromosome segregation by targeting Aurora A, leading to cell cycle arrest and apoptosis.[5][6]
[7] Alisertib exhibits significantly higher selectivity for Aurora A over Aurora B, with a more than
200-fold difference in cellular assays.[3][4]

In Vitro Kinase Inhibition
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The differential kinase inhibitory profiles of ENMD-2076 and Alisertib are a key distinguishing
feature. ENMD-2076 demonstrates potent activity against a range of kinases implicated in
tumor progression, while Alisertib's activity is more focused on Aurora A.

Kinase Target ENMD-2076 ICso (nM) Alisertib ICso (nM)

Aurora A 14[2][8] 1.2[9]

>200-fold less potent than
Aurora B 350[2]

Aurora A[3][4]
Flt3 1.86[8] Not reported
KDR/VEGFR2 58.2[10] Not reported
FGFR1 92.7[10] Not reported
FGFR2 70.8[10] Not reported
PDGFRa 56[11] Not reported

Antiproliferative Activity in Tumor Cell Lines

Both agents have demonstrated broad antiproliferative activity across a variety of human
cancer cell lines.

) ENMD-2076 ICso . .
Cell Line Cancer Type Alisertib ICso (nM)

(uM)

Wide range of solid
Various tumors and 0.025 - 0.7[1][2] 15 - 469[3]

hematopoietic cancers

It is important to note that these values are from separate studies and direct comparisons
should be made with caution due to variations in experimental conditions.

In Vivo Antitumor Efficacy
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Preclinical xenograft models have demonstrated the in vivo antitumor activity of both ENMD-
2076 and Alisertib.

ENMD-2076: In various tumor xenograft models, including those derived from breast, colon,
melanoma, leukemia, and multiple myeloma cell lines, ENMD-2076 induced regression or
complete inhibition of tumor growth at well-tolerated doses.[1][2] For instance, in an MDA-MB-
468 breast cancer xenograft model, ENMD-2076 treatment resulted in static tumor growth over
40 days.[11]

Alisertib: Alisertib has also shown significant tumor growth inhibition in solid tumor xenograft
models and regressions in lymphoma models.[3][4] In an HCT-116 colon cancer xenograft
model, oral administration of alisertib resulted in a dose-dependent tumor growth inhibition of
up to 94.7%.[3]
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Experimental Protocols

In Vitro Cell Proliferation Assays:

o ENMD-2076 (Sulforhodamine B - SRB Assay): Adherent tumor cell lines were plated at 500
cells per well in 96-well plates and incubated with various concentrations of ENMD-2076 for
96 hours.[2] For non-adherent leukemia cell lines, 5,000 cells per well were used.[2] Cellular
proliferation was quantified using the SRB assay.[2]

 Alisertib (BrdU Cell Proliferation ELISA Assay): The antiproliferative activity of Alisertib was
determined using a BrdU cell proliferation ELISA assay.[3] ICso values were calculated from

the resulting data.[3]
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In Vivo Tumor Xenograft Studies:

e ENMD-2076: Human tumor cells were mixed with Matrigel and injected subcutaneously into
immunocompromised mice.[2] Once tumors reached a specified size (e.g., 500-750 mm3),
mice were treated with a single oral dose of ENMD-2076.[2]

 Alisertib: Mice bearing subcutaneous human tumor xenografts (e.g., HCT-116) were
administered increasing doses of Alisertib orally once daily for a specified period (e.g., 3
weeks).[3] Tumor volumes were measured to determine antitumor activity.[3]

Conclusion

Both ENMD-2076 and Alisertib demonstrate potent preclinical activity centered on the inhibition
of Aurora A kinase. The key differentiator lies in their selectivity. ENMD-2076 offers a multi-
targeted approach, simultaneously inhibiting pathways crucial for both cell division and
angiogenesis. This dual mechanism could be advantageous in tumors where both processes
are significant drivers of growth and metastasis. In contrast, Alisertib's high selectivity for
Aurora A may offer a more targeted therapeutic window with potentially fewer off-target effects
related to the inhibition of other kinases. The choice between these agents in a research or
drug development context will likely depend on the specific cancer type, its underlying
molecular drivers, and the therapeutic strategy being pursued. The data presented here, while
not from direct comparative studies, provides a solid foundation for such considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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